
3-Pyridyl isothiocyanate
Overview
Description
3-Pyridyl isothiocyanate (Py-NCS) is a heterocyclic isothiocyanate derivative characterized by a pyridine ring substituted with an isothiocyanate (-N=C=S) group. Its molecular formula is C₆H₄N₂S, with a molecular weight of 136.18 g/mol. Py-NCS is primarily utilized in chemical derivatization due to its electrophilic reactivity, enabling conjugation with nucleophiles like amines and thiols. This property makes it valuable in analytical chemistry for labeling metabolites and peptides . Unlike alkyl or aryl isothiocyanates, Py-NCS’s pyridine ring confers distinct electronic and steric effects, influencing its reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Pyridyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with carbon disulfide in the presence of a base such as N-methylmorpholine. The reaction mixture is then treated with a phosphorylating agent like neopentyl glycol phosphorochloridite to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves a one-pot process where the corresponding amine is treated with carbon disulfide and a base, followed by desulfurization using iron(III) chloride. This method is efficient and yields the desired product in good quantities .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form thioureas.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Thioureas: Formed by the reaction with amines.
Isothiocyanate Derivatives: Formed by reactions with other nucleophiles.
Scientific Research Applications
Biological Activities
Cardioprotective Effects
Recent studies have highlighted the cardioprotective properties of 3-pyridyl isothiocyanate, particularly its role as a hydrogen sulfide (H₂S) donor. H₂S is known for its protective effects against ischemia/reperfusion injury. In vivo experiments have demonstrated that Py-NCS can mitigate damage caused by hypoxic conditions, suggesting its potential as a therapeutic agent in cardiovascular diseases .
Anticancer Properties
Research indicates that isothiocyanates, including this compound, exhibit anticancer properties. They may inhibit tumorigenesis through mechanisms such as the modification of DNA adduct formation. Studies have shown that dietary intake of isothiocyanates correlates with reduced cancer risk, particularly colorectal cancer, by affecting gene polymorphisms related to detoxification pathways .
Applications in Organic Chemistry
This compound serves as a versatile reagent in organic synthesis. It is utilized in:
- Synthesis of Heterocyclic Compounds : Py-NCS acts as a precursor for various heterocyclic structures like thiocarbamates and isoquinolines.
- Click Chemistry : It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the formation of triazoles .
Case Studies
-
Cardioprotective Mechanism Study
A study evaluated the pharmacological effects of this compound on ischemic injury models in rats. The results indicated that Py-NCS significantly reduced myocardial damage and improved cardiac function post-injury, supporting its use in anti-ischemic therapies . -
Colorectal Cancer Risk Assessment
A nested case-control study within the Shanghai Women's Health Study assessed urinary isothiocyanate levels and their association with colorectal cancer risk. The findings revealed an inverse relationship between urinary concentrations of isothiocyanates and cancer risk among specific genetic groups, suggesting a protective effect mediated by dietary intake .
Mechanism of Action
The mechanism of action of 3-pyridyl isothiocyanate involves its ability to release hydrogen sulfide (H2S), a gasotransmitter known for its cardioprotective properties. The compound interacts with cellular targets, leading to the activation of signaling pathways that confer protection against ischemic injury . The electron-deficient nature of the pyridine ring enhances its reactivity and effectiveness as an H2S donor.
Comparison with Similar Compounds
Comparison with Structurally Similar Isothiocyanates
Structural and Physicochemical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
---|---|---|---|
3-Pyridyl isothiocyanate | C₆H₄N₂S | 136.18 | Pyridine ring with -NCS group |
Phenethyl isothiocyanate (PEITC) | C₉H₉NS | 163.24 | Phenyl-ethyl chain with -NCS |
Allyl isothiocyanate | C₄H₅NS | 99.15 | Allyl chain (-CH₂CH=CH₂) with -NCS |
m-Tolyl isothiocyanate | C₈H₇NS | 149.21 | Methyl-substituted phenyl with -NCS |
4-(3-Pyridyl)butyl isothiocyanate (PyBITC) | C₁₀H₁₂N₂S | 200.28 | Pyridine-linked butyl chain with -NCS |
Key Observations :
- Py-NCS lacks an alkyl spacer, limiting its lipophilicity compared to arylalkyl analogs like PEITC or PyBITC .
- PEITC and PyBITC feature extended alkyl chains, enhancing membrane permeability and bioactivity in cancer chemoprevention .
- Allyl isothiocyanate is volatile and highly reactive, making it suitable for food preservation but less stable in biological systems .
Anticancer Properties
- PEITC: Demonstrated potent inhibition of lung tumorigenesis in A/J mice exposed to the carcinogen NNK, reducing tumor multiplicity by modulating DNA methylation and detoxification enzymes .
- Py-NCS: Limited direct evidence for anticancer activity. Its primary use is in analytical derivatization rather than therapeutic applications .
- PHITC (6-phenylhexyl isothiocyanate) : Exhibited superior potency, reducing tumor multiplicity by 85% at low doses (0.2 µmol/day), attributed to prolonged alkyl chain enhancing bioavailability .
Anti-inflammatory Activity
- m-Tolyl isothiocyanate : Reported anti-inflammatory effects in marine algae extracts, though mechanisms remain unclear .
- PEITC : Indirect anti-inflammatory action via phase II enzyme induction (e.g., glutathione S-transferase) .
Metabolic Pathways and Biomarkers
- PEITC : Metabolized to the N-acetylcysteine conjugate, a biomarker for human exposure studies. Dose-dependent excretion observed after watercress consumption .
- Allyl isothiocyanate : Rapidly hydrolyzed to allyl mercaptan, contributing to its pungent odor and transient bioactivity .
- Py-NCS : Forms stable thiourea derivatives with amines, enabling its use in metabolite tracking .
Biological Activity
3-Pyridyl isothiocyanate (Py-NCS) is a compound of significant interest in biological research due to its diverse biological activities, particularly its cardioprotective effects and potential as an anticancer agent. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.
Overview of this compound
This compound is an aromatic isothiocyanate that serves as a versatile reagent in organic synthesis. Its structure consists of a pyridine ring substituted with an isothiocyanate group, which allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions . The compound's unique properties make it a candidate for pharmacological applications, especially in the context of cardiovascular health and cancer treatment.
1. Cardioprotective Effects
One of the most significant biological activities of this compound is its role as a hydrogen sulfide (H₂S) donor. H₂S is known for its protective effects against ischemia/reperfusion (I/R) injury, which can occur during heart attacks or strokes. Studies have shown that this compound can effectively release H₂S, contributing to its cardioprotective properties .
- Mechanism of Action : The cardioprotective effects are attributed to the modulation of signaling pathways involved in cellular protection during ischemic events. The compound enhances antioxidant defenses and reduces oxidative stress, thereby preserving cardiac function during injury .
2. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant activity. This property is vital for mitigating oxidative damage in cells, which can lead to various diseases, including cancer and cardiovascular disorders .
- Antioxidant Mechanisms : Isothiocyanates, including Py-NCS, can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes such as glutathione S-transferases (GSTs) and heme oxygenase-1 (HO-1). This activation helps protect cells from oxidative damage by enhancing their detoxification capabilities .
3. Anticancer Potential
The anticancer properties of this compound have been explored in various studies. It has been shown to inhibit the growth of several cancer cell lines through multiple mechanisms:
- Induction of Apoptosis : Py-NCS has been reported to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Inhibition of Tumor Growth : In vivo studies suggest that this compound can reduce tumor size and proliferation rates in models of cancer .
Comparative Biological Activity
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
Compound Name | Structure Type | Unique Properties |
---|---|---|
2-Pyridyl isothiocyanate | Isothiocyanate | Exhibits different reactivity patterns than Py-NCS |
Benzyl isothiocyanate | Isothiocyanate | Known for its antimicrobial properties |
4-Methylthio-3-pyridyl | Thioether derivative | Shows distinct biological activity |
Research Findings and Case Studies
Several studies have focused on the pharmacological characterization of this compound:
- H₂S Release Study : A study evaluated a library of forty-five isothiocyanates for their H₂S releasing capacity, identifying this compound as one of the most promising candidates due to its effective release profile and subsequent cardioprotective effects .
- Antimicrobial Activity : In another study, derivatives containing the 3-pyridyl moiety exhibited high antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from < 3.09 to 500 µg/mL .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the purity and structural integrity of 3-pyridyl isothiocyanate in synthetic chemistry studies?
To ensure purity, use high-performance liquid chromatography (HPLC) with UV detection at 254 nm, as it effectively separates isothiocyanate derivatives from byproducts. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical to verify the pyridyl ring protons (δ 7.2–8.5 ppm) and the isothiocyanate group (C=S stretch at ~1200–1250 cm⁻¹ via FTIR). Cross-validate results with mass spectrometry (MS) to confirm molecular ion peaks .
Q. How can researchers design a baseline experiment to assess the reactivity of this compound with amine-containing biomolecules?
Use a nucleophilic substitution reaction under mild conditions (e.g., pH 7.4 phosphate buffer, 25°C). Monitor the reaction via UV-Vis spectroscopy to track thiourea adduct formation (λ_max ~270 nm). Include controls such as omitting the amine or using inert solvents (e.g., DMSO) to rule out non-specific interactions. Quantify yields using HPLC with a C18 column .
Q. What are the standard protocols for handling this compound in laboratory settings to ensure safety?
Due to its volatility and potential toxicity, work in a fume hood with nitrile gloves and lab coats. Store the compound in airtight, light-resistant containers at –20°C. Use gas chromatography-mass spectrometry (GC-MS) to monitor airborne levels during experiments, adhering to OSHA exposure limits (<0.1 ppm) .
Advanced Research Questions
Q. How can contradictory findings about the inhibitory effects of this compound on carcinogen metabolism be resolved?
Discrepancies often arise from differences in model systems (e.g., liver microsomes vs. in vivo models) or metabolite detection limits . For example, highlights that metabolomics platforms may miss low-abundance metabolites like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). To resolve contradictions:
- Compare studies using standardized in vitro assays (e.g., rat liver microsomes with NADPH cofactors).
- Validate findings via targeted LC-MS/MS with isotopically labeled internal standards.
- Replicate experiments under identical conditions (pH, temperature, enzyme concentrations) .
Q. What experimental strategies can elucidate the structure-activity relationship (SAR) between this compound and its analogs in carcinogen inhibition?
- Synthesize derivatives with modified pyridyl substituents (e.g., 4-phenyl or 2-thiophene groups) and test their inhibition of NNK metabolism ().
- Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to cytochrome P450 enzymes (e.g., CYP2A6).
- Validate predictions via kinetic assays measuring IC₅₀ values and enzyme inhibition constants (Kᵢ) .
Q. How should researchers address variability in metabolomic data when studying this compound’s role in detoxification pathways?
- Normalize data using internal standards (e.g., deuterated NNAL) to correct for batch effects.
- Apply multivariate statistical analysis (e.g., PCA or PLS-DA) to distinguish biological variation from technical noise.
- Use absolute quantification for key metabolites (e.g., via stable isotope dilution) rather than relying on relative concentrations, as noted in .
Q. What methodologies are optimal for investigating the dual role of this compound as both a detoxification agent and a potential pro-carcinogen?
- Conduct dose-response studies in cellular models (e.g., HepG2 cells) to identify thresholds where detoxification shifts to toxicity.
- Measure glutathione (GSH) depletion via Ellman’s assay to assess oxidative stress.
- Use RNA-seq to profile NRF2 pathway activation (detoxification) vs. DNA damage markers (γ-H2AX) .
Q. Methodological Considerations for Data Interpretation
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy of this compound?
- Account for bioavailability differences : In vivo, factors like absorption and first-pass metabolism reduce active compound levels. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate tissue-specific exposure.
- Validate in vitro findings using xenograft models with controlled dosing regimens .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in inhibition studies?
- Fit data to logistic regression models or four-parameter Hill equations to calculate EC₅₀/IC₅₀ values.
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare multiple groups.
- Report confidence intervals and effect sizes to avoid overinterpreting small sample sizes ( ) .
Q. Tables of Key Data
Properties
IUPAC Name |
3-isothiocyanatopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c9-5-8-6-2-1-3-7-4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSZFBSYWXMXRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371937 | |
Record name | 3-isothiocyanatopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17452-27-6 | |
Record name | 3-Pyridyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17452-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-isothiocyanatopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridyl Isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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